molecular formula C16H20FN5O B6483694 5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-08-6

5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6483694
CAS RN: 1291872-08-6
M. Wt: 317.36 g/mol
InChI Key: HBRUURQLCRQUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide, or 5-FAMC, is a small organic molecule that has gained attention in the field of organic synthesis due to its unique reactivity and potential applications. 5-FAMC is a versatile building block for the synthesis of a variety of heterocyclic compounds, and its unique properties have enabled a range of applications in the medical, pharmaceutical, and agricultural industries. This article will provide an overview of 5-FAMC, including a discussion of its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

5-FAMC has been used in a variety of scientific research applications, including drug discovery, drug delivery, and enzyme inhibition. It has been used to synthesize novel peptides and proteins, as well as to study the mechanism of action of drugs and other compounds. 5-FAMC has also been used to study the structure and function of enzymes, and to design and synthesize novel enzyme inhibitors.

Mechanism of Action

5-FAMC acts as a prodrug, which is a compound that is converted to an active form by enzymes in the body. The active form of 5-FAMC is a triazole, which is a heterocyclic compound that can bind to proteins and enzymes in the body. The binding of 5-FAMC to proteins and enzymes can affect their structure and function, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The binding of 5-FAMC to proteins and enzymes in the body can lead to a variety of biochemical and physiological effects. For example, 5-FAMC has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to changes in drug absorption and metabolism. 5-FAMC has also been shown to modulate the activity of enzymes involved in the synthesis of neurotransmitters, which can affect the activity of the nervous system. In addition, 5-FAMC has been shown to modulate the activity of enzymes involved in the metabolism of hormones, which can affect the endocrine system.

Advantages and Limitations for Lab Experiments

The use of 5-FAMC in laboratory experiments has several advantages. First, it is a small molecule that is relatively easy to synthesize and purify. Second, it is a versatile building block for the synthesis of a variety of heterocyclic compounds. Third, it is a prodrug that can be used to study the mechanism of action of drugs and other compounds. Fourth, it has been used to study the structure and function of enzymes.
However, there are also several limitations to the use of 5-FAMC in laboratory experiments. First, the synthesis of 5-FAMC is a multi-step process that can be time consuming and labor intensive. Second, the binding of 5-FAMC to proteins and enzymes can lead to changes in biochemical and physiological processes, which can be difficult to predict and control. Third, the binding of 5-FAMC to proteins and enzymes can lead to changes in drug absorption and metabolism, which can be difficult to predict and control.

Future Directions

There are a number of potential future directions for the use of 5-FAMC in scientific research. For example, 5-FAMC could be used to study the structure and function of proteins and enzymes, as well as to design and synthesize novel enzyme inhibitors. In addition, 5-FAMC could be used to study the mechanism of action of drugs and other compounds, as well as to design and synthesize novel drug delivery systems. Finally, 5-FAMC could be used to study the biochemical and physiological effects of drugs and other compounds, as well as to design and synthesize novel therapeutics.

Synthesis Methods

The synthesis of 5-FAMC is a multi-step process that involves the reaction of 2-fluorophenyl isocyanate with 4-methylcyclohexanone in the presence of a base. This reaction produces an intermediate, which is then reacted with sodium azide to form the desired product. The synthesis of 5-FAMC has been optimized to reduce the reaction time and increase the yield of the desired product.

properties

IUPAC Name

5-(2-fluoroanilino)-N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-5,10-11H,6-9H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRUURQLCRQUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluoroanilino)-N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide

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